![molecular formula C28H21F2N5O4 B13320194 N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13320194.png)
N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that features a pyrrolopyridine core, fluorophenyl groups, and a tetrahydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrrolopyridine core through cyclization reactions.
- Introduction of fluorophenyl groups via nucleophilic substitution or coupling reactions.
- Construction of the tetrahydropyrimidine ring through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the pyrrolopyridine core or other functional groups.
Reduction: Reduction of carbonyl groups in the tetrahydropyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the fluorophenyl groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions such as palladium complexes.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as its ability to modulate biological pathways involved in disease.
Industry
Industrial applications might include its use in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to proteins, enzymes, or receptors, influencing their activity and downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds might include other pyrrolopyridine derivatives or fluorophenyl-substituted molecules. Examples could be:
- N-(4-(Pyridin-4-yl)oxyphenyl)-1-(cyclopropylmethyl)-3-(phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(4-(Pyrrolo[2,3-b]pyridin-4-yl)oxyphenyl)-1-(methyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
The uniqueness of N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties.
特性
分子式 |
C28H21F2N5O4 |
|---|---|
分子量 |
529.5 g/mol |
IUPAC名 |
1-(cyclopropylmethyl)-3-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2,4-dioxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C28H21F2N5O4/c29-17-3-6-19(7-4-17)35-27(37)21(15-34(28(35)38)14-16-1-2-16)26(36)33-18-5-8-24(22(30)13-18)39-23-10-12-32-25-20(23)9-11-31-25/h3-13,15-16H,1-2,14H2,(H,31,32)(H,33,36) |
InChIキー |
ATIPQJFQNLXIJX-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C=C(C(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)OC5=C6C=CNC6=NC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


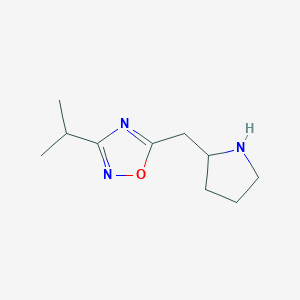
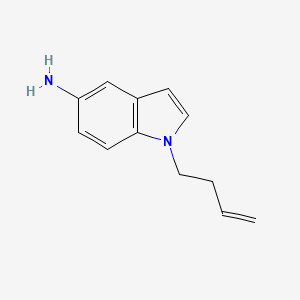
![(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13320127.png)
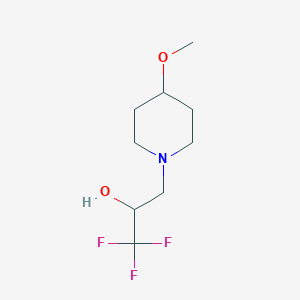
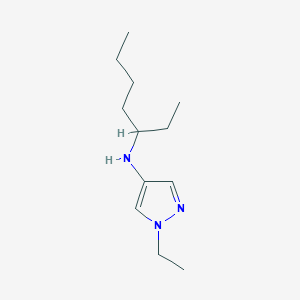
![4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13320138.png)

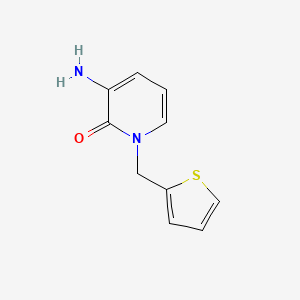
![2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13320164.png)
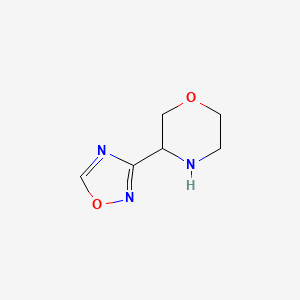
![6-Azaspiro[4.6]undecan-7-one](/img/structure/B13320177.png)
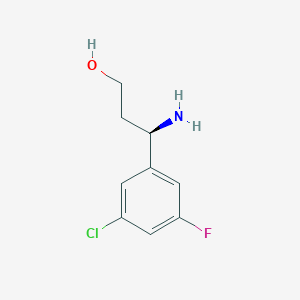
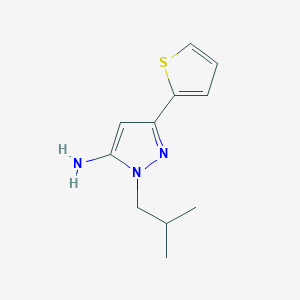
![N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B13320191.png)
